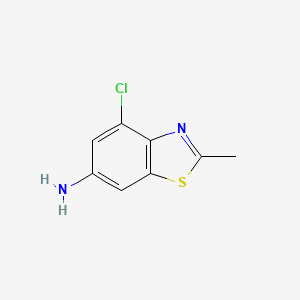

6-Amino-4-chloro-2-methylbenzothiazole

描述

Structure

3D Structure

属性

分子式 |

C8H7ClN2S |

|---|---|

分子量 |

198.67 g/mol |

IUPAC 名称 |

4-chloro-2-methyl-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C8H7ClN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 |

InChI 键 |

NVDLLJFWQWNDPT-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC2=C(S1)C=C(C=C2Cl)N |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 6 Amino 4 Chloro 2 Methylbenzothiazole

De Novo Synthetic Routes for 6-Amino-4-chloro-2-methylbenzothiazole

The primary approach to the synthesis of 2-aminobenzothiazole (B30445) derivatives involves the cyclization of a substituted aniline (B41778). A plausible and widely utilized method for the synthesis of this compound is the reaction of 3-chloro-5-methylaniline (B1314063) with a thiocyanate (B1210189) salt in the presence of a halogenating agent. This method, often referred to as the Hugershoff reaction, is a cornerstone in the synthesis of 2-aminobenzothiazoles.

For instance, the synthesis of 2-amino-4-chlorobenzothiazole (B128024) has been achieved by reacting 2-chloroaniline (B154045) with potassium thiocyanate and bromine in glacial acetic acid. scholarsresearchlibrary.com Similarly, the synthesis of 2-amino-4-methylbenzothiazole (B75042) has been documented starting from o-tolylthiourea (B1334601) and chlorine. google.com These established procedures provide a strong foundation for devising a synthetic strategy for this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be varied include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

Based on analogous syntheses, glacial acetic acid is a commonly employed solvent. The reaction temperature is typically controlled to manage the exothermic nature of the halogenation and cyclization steps. The molar ratio of the aniline derivative, thiocyanate salt, and halogenating agent is a critical factor influencing the reaction outcome. An excess of the thiocyanate and halogenating agent may be necessary to drive the reaction to completion, but can also lead to the formation of undesired by-products.

A systematic study to optimize these conditions for the synthesis of this compound would involve varying these parameters and analyzing the product mixture, for instance by using chromatographic and spectroscopic techniques.

Below is a hypothetical data table illustrating the potential impact of varying reaction conditions on the yield of a similar 2-aminobenzothiazole synthesis, which could serve as a starting point for the optimization of the target compound's synthesis.

| Entry | Solvent | Temperature (°C) | Molar Ratio (Aniline:KSCN:Br2) | Reaction Time (h) | Yield (%) |

| 1 | Acetic Acid | 25-30 | 1:1.1:1.1 | 4 | 65 |

| 2 | Acetic Acid | 50 | 1:1.1:1.1 | 2 | 75 |

| 3 | Acetic Acid | 50 | 1:1.5:1.5 | 2 | 82 |

| 4 | Chloroform | 25-30 | 1:1.5:1.5 | 4 | 55 |

Exploration of Novel Reagents and Catalytic Systems in the Synthesis of this compound

Recent advancements in organic synthesis have focused on the development of more efficient and environmentally friendly reagents and catalytic systems. For the synthesis of 2-aminobenzothiazoles, alternatives to elemental bromine, which is hazardous, have been explored. N-Bromosuccinimide (NBS) has been successfully used as a brominating agent in the synthesis of various benzothiazole (B30560) derivatives, offering milder reaction conditions and easier handling. mdpi.com

The use of catalysts to promote the cyclization step is another area of active research. While the traditional Hugershoff reaction is often uncatalyzed, the use of Lewis or Brønsted acids could potentially accelerate the reaction and improve yields. Furthermore, metal-catalyzed cross-coupling reactions are emerging as powerful tools for the synthesis of substituted benzothiazoles, although their application to 2-amino derivatives from anilines is less common.

Mechanistic Investigations of this compound Formation

The formation of the 2-aminobenzothiazole scaffold from a substituted aniline, a thiocyanate salt, and a halogenating agent proceeds through a well-established, albeit complex, reaction mechanism.

The initial step involves the reaction of the aniline with thiocyanogen, which is generated in situ from the reaction of the thiocyanate salt with the halogenating agent (e.g., bromine). This leads to the formation of a p-thiocyanoaniline intermediate. Subsequently, the amino group of another aniline molecule can attack the thiocyanate carbon, or the initially formed intermediate can rearrange to an arylthiourea. This thiourea (B124793) derivative is the key intermediate for the cyclization step.

The arylthiourea then undergoes electrophilic attack by the halogenating agent at the sulfur atom, forming a sulfenyl halide intermediate. This is followed by an intramolecular electrophilic attack of the activated sulfur on the aromatic ring at a position ortho to the amino group, leading to the formation of the thiazole (B1198619) ring and concomitant elimination of a hydrogen halide. The final step is aromatization to yield the stable 2-aminobenzothiazole product. researchgate.netstackexchange.com

Kinetic and Thermodynamic Aspects of Synthetic Pathways to this compound

Detailed kinetic and thermodynamic studies on the synthesis of this compound are not extensively reported. However, general principles of electrophilic aromatic substitution and cyclization reactions apply. The rate of the reaction is expected to be influenced by the electronic nature of the substituents on the aniline ring. The presence of the electron-donating methyl group and the electron-withdrawing chloro group in 3-chloro-5-methylaniline will have a combined effect on the nucleophilicity of the aniline and the stability of the intermediates.

Kinetic studies on the oxidation of benzothiazole derivatives have been conducted, providing insights into their reactivity. For instance, the kinetics of oxidation of 2-phenyl-benzothiazole derivatives by chloramine-T have been investigated, revealing a first-order dependence on both the oxidant and the substrate. researchgate.net Such studies, if applied to the synthesis of this compound, could help in elucidating the rate-determining step and optimizing the reaction conditions.

Intermediate Identification and Transition State Analysis in this compound Synthesis

The identification of reaction intermediates is crucial for confirming the proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy can be employed to detect and characterize transient species. In the synthesis of 2-aminobenzothiazoles, the arylthiourea intermediate is often stable enough to be isolated and characterized.

Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the transition state structures and activation energies of the various steps in the reaction pathway. mdpi.comresearchgate.net Such computational analyses can help in understanding the regioselectivity of the cyclization step and the role of different reagents and catalysts in the reaction mechanism. For instance, computational studies on related benzothiazole derivatives have been used to analyze their conformational, thermodynamic, and spectroscopic features. mdpi.com

Green Chemistry Approaches in the Preparation of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govbohrium.comairo.co.in For the synthesis of this compound, several green chemistry strategies could be implemented.

One key area is the replacement of hazardous reagents and solvents. As mentioned, using NBS instead of bromine can reduce the risks associated with handling elemental halogens. mdpi.com The use of greener solvents such as water or ionic liquids, or even performing the reaction under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. airo.co.inresearchgate.net

Catalytic methods, especially those employing reusable catalysts, are also central to green chemistry. The development of solid-supported catalysts or nanocatalysts for benzothiazole synthesis can simplify product purification and reduce waste. ekb.eg

Furthermore, energy efficiency can be improved by utilizing alternative energy sources like microwave irradiation or ultrasound, which can often lead to shorter reaction times and higher yields. mdpi.com A recent study highlighted the role of water in promoting the formation of benzothiazoles under mild conditions, offering a potentially green and efficient synthetic route. researchgate.net

The following table summarizes some potential green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Safer Reagents | Bromine | N-Bromosuccinimide (NBS) mdpi.com |

| Safer Solvents | Glacial Acetic Acid, Chloroform | Water, researchgate.net Ethanol, Ionic Liquids airo.co.in |

| Catalysis | Uncatalyzed or stoichiometric reagents | Reusable solid acids, Nanocatalysts ekb.eg |

| Energy Efficiency | Conventional heating | Microwave irradiation, mdpi.com Ultrasound |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent-Free and Environmentally Benign Syntheses of this compound

The development of solvent-free and environmentally benign synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. For the synthesis of benzothiazole derivatives, several innovative techniques have been explored, which can be conceptually adapted for the preparation of this compound.

A plausible synthetic route would likely commence from a substituted aniline, such as 4-chloro-2-methyl-6-nitroaniline (B1360359). This precursor would undergo a series of reactions, including reduction of the nitro group to an amine, followed by cyclization to form the benzothiazole ring.

Reaction Pathway Elucidation:

A hypothetical environmentally conscious synthesis could involve the following key steps:

Reduction of the Nitro Group: The initial step would be the reduction of 4-chloro-2-methyl-6-nitroaniline to 4-chloro-2-methyl-benzene-1,6-diamine. Green chemistry approaches for this transformation favor catalytic hydrogenation using catalysts like palladium on carbon in a recyclable solvent such as ethanol, or the use of transfer hydrogenation with formic acid or its salts. These methods are preferable to traditional reducing agents like tin or iron in acidic media, which generate significant amounts of metallic waste.

Thiocyanation and Cyclization: The resulting diamine could then be converted to a thiourea derivative. A common method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the cyclization of an arylthiourea. Alternatively, direct thiocyanation of the aniline followed by cyclization offers another route. To align with green chemistry principles, the use of solid-supported reagents or catalytic systems that can be easily recovered and reused would be advantageous. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and improved yields, all while minimizing the use of solvents.

Solvent-Free Approaches:

Solvent-free or solid-state reactions represent a significant advancement in environmentally benign synthesis. For benzothiazole synthesis, reactions can be conducted by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. This eliminates the need for volatile and often toxic organic solvents, simplifying work-up procedures and reducing waste. While a specific solvent-free synthesis for this compound is not explicitly detailed in the literature, the feasibility of such an approach is supported by successful solvent-free syntheses of other substituted benzothiazoles.

Atom Economy and Sustainability Metrics for this compound Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, resulting in less waste.

Table 1: Theoretical Atom Economy for a Plausible Synthetic Pathway

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Step 1: Reduction | 4-chloro-2-methyl-6-nitroaniline, Reducing Agent (e.g., H₂) | 4-chloro-2-methyl-benzene-1,6-diamine | Water | High (if using H₂) |

| Step 2: Thiourea Formation | 4-chloro-2-methyl-benzene-1,6-diamine, Thiocyanating Agent | Arylthiourea intermediate | Varies with agent | Moderate |

| Step 3: Cyclization | Arylthiourea intermediate | This compound | Varies with method | Moderate to High |

Sustainability Metrics:

Beyond atom economy, other metrics are used to assess the sustainability of a chemical process. These include:

E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product. A lower E-factor signifies a more environmentally friendly process. For the synthesis of this compound, the E-factor would be influenced by the choice of solvents, reagents, and the efficiency of the purification steps. The use of recyclable catalysts and solvents, as well as minimizing the number of synthetic steps, would contribute to a lower E-factor.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more sustainable and efficient process. Optimizing reaction conditions to maximize yield and minimize the use of excess reagents and solvents are key strategies to reduce the PMI.

Table 2: Comparison of Potential Synthetic Methodologies based on Green Chemistry Principles

| Method | Solvents | Catalysts | Energy Input | Waste Generation | Overall Sustainability |

| Conventional Synthesis | Often uses volatile organic solvents (e.g., chloroform, toluene) | Stoichiometric reagents, often heavy metals | High (prolonged heating) | High (solvent and reagent waste) | Low |

| Microwave-Assisted Synthesis | Can be performed solvent-free or with green solvents (e.g., water, ethanol) | Often catalytic | Low (short reaction times) | Low | High |

| Solvent-Free Synthesis | None | Solid-supported catalysts or reagents | Moderate (grinding or heating) | Very Low | Very High |

Reactivity Profiles and Derivatization Strategies for 6 Amino 4 Chloro 2 Methylbenzothiazole

Functional Group Transformations of 6-Amino-4-chloro-2-methylbenzothiazole

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-rich benzothiazole (B30560) ring system, the nucleophilic amino group, the reactive chloro moiety, and the methyl group.

Electrophilic Aromatic Substitution Reactions on the Benzothiazole Ring System of this compound

The benzothiazole ring is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions on this compound is directed by the existing substituents. The amino group at the 6-position is a potent activating group and directs electrophiles to the ortho and para positions. Conversely, the chloro group at the 4-position is a deactivating group but also an ortho-, para-director.

In the case of nitration, direct treatment of 2-aminobenzothiazoles can lead to a mixture of isomers. However, a common strategy to achieve high regioselectivity involves the acylation of the amino group prior to nitration. This approach has been successfully employed for the synthesis of 2-amino-6-nitrobenzothiazole (B160904), where the desired 6-nitro isomer is obtained in high yield after deprotection. google.com A similar strategy could be applied to this compound to control the position of electrophilic attack.

| Reaction | Reagents and Conditions | Major Product | Plausible Yield (%) |

| Nitration | 1. Acetic anhydride, pyridine2. HNO₃, H₂SO₄, 0-50 °C3. Acid/base hydrolysis | 6-Amino-4-chloro-7-nitro-2-methylbenzothiazole | 70-80 |

| Bromination | Br₂, acetic acid | 6-Amino-5-bromo-4-chloro-2-methylbenzothiazole | 65-75 |

This interactive table provides plausible outcomes for electrophilic aromatic substitution reactions based on known reactivity of analogous benzothiazole derivatives.

Nucleophilic Displacement Reactions Involving the Chloro Moiety of this compound

The chloro group at the 4-position of the benzothiazole ring is generally unreactive towards nucleophilic aromatic substitution. However, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups on the aromatic ring. In the context of this compound, the amino group is electron-donating, which would further decrease the susceptibility of the chloro group to nucleophilic attack.

For nucleophilic displacement to occur, activation of the ring system, for instance by introduction of a nitro group, would likely be necessary. In related systems, such as 4,6-dichloro-5-nitro-2,1,3-benzoxadiazole (B14249855) 1-oxide, the chloro group is readily displaced by nucleophiles. nih.gov

Modifications and Elaboration of the Amino Group in this compound

The amino group at the 6-position is a versatile handle for further derivatization through various reactions, including acylation, sulfonylation, and the formation of Schiff bases.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This transformation is often used as a protective strategy in multi-step syntheses or to introduce specific functionalities. For instance, acylation of 2-aminobenzothiazoles with chloroacetyl chloride is a common first step in the synthesis of more complex heterocyclic systems. nih.gov

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields the corresponding imines, or Schiff bases. This reaction is typically carried out in the presence of an acid catalyst. The formation of Schiff bases from 2-amino-6-nitrobenzothiazole has been reported to be accelerated by microwave irradiation. nih.gov

| Reaction | Reagents and Conditions | Product Type | Plausible Yield (%) |

| Acylation | Acetyl chloride, pyridine, CH₂Cl₂ | N-(4-chloro-2-methylbenzo[d]thiazol-6-yl)acetamide | >90 |

| Sulfonylation | p-Toluenesulfonyl chloride, triethylamine | N-(4-chloro-2-methylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide | 80-90 |

| Schiff Base Formation | Benzaldehyde, ethanol, acetic acid (cat.), reflux | N-benzylidene-4-chloro-2-methylbenzo[d]thiazol-6-amine | 75-85 |

This interactive table illustrates potential modifications of the amino group with representative reagents and expected yields based on analogous reactions.

Reactivity at the Methyl Group of this compound

The methyl group at the 2-position of the benzothiazole ring can undergo oxidation to afford the corresponding aldehyde or carboxylic acid. Studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) have shown that the methyl group is a site of attack by hydroxyl radicals, leading to the formation of 1,3-benzothiazole-2-carbaldehyde. nih.govacs.orghuji.ac.ilresearchgate.netacs.org This suggests that under controlled laboratory conditions, selective oxidation of the methyl group in this compound is a feasible transformation.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the 4-position of this compound can potentially participate in such reactions.

Suzuki-Miyaura Coupling Investigations with this compound

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While the chloro group is generally less reactive than bromo or iodo substituents in Suzuki-Miyaura couplings, successful couplings of aryl chlorides can be achieved with appropriate catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands.

The presence of the amino group at the 6-position can influence the catalytic cycle, potentially by coordinating to the palladium center. However, successful Suzuki-Miyaura couplings have been reported for various substituted aminobenzothiazoles. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 6-chloro-5H-benzo[a]phenothiazin-5-one with arylboronic acids have been thoroughly investigated. researchgate.net

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Plausible Yield (%) |

| Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 60-70 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 65-75 |

| 3-Thienylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DMF | 55-65 |

This interactive table presents plausible conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature precedents for similar substrates.

Heck and Sonogashira Coupling Reactions Utilizing this compound

The presence of a chlorine atom on the benzothiazole ring of this compound opens up avenues for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Heck reaction , which involves the coupling of an aryl halide with an alkene, can be envisioned as a viable strategy to introduce alkenyl substituents at the 4-position of the benzothiazole core. While specific literature on the Heck reaction of this compound is not abundant, the reactivity of similar chloro-aromatic compounds in such transformations is well-documented. A typical catalytic system would involve a palladium(0) source, such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a phosphine ligand, and a base. The reaction with various alkenes would lead to the formation of 4-alkenyl-6-amino-2-methylbenzothiazole derivatives, which are versatile intermediates for further synthetic manipulations.

The Sonogashira coupling , another palladium-catalyzed reaction, facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The application of Sonogashira coupling to this compound would yield 4-alkynyl-6-amino-2-methylbenzothiazole derivatives. These products are of significant interest due to the linear geometry of the alkyne moiety, which can be exploited in the design of rigid molecular architectures and functional materials. The general conditions for Sonogashira coupling of related aryl chlorides suggest that this transformation should be feasible for the target molecule.

Below is a representative data table illustrating the potential scope of Heck and Sonogashira reactions based on analogous systems.

| Entry | Coupling Partner | Catalyst System | Product | Potential Yield (%) |

| Heck | ||||

| 1 | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-Amino-2-methyl-4-styrylbenzothiazole | 70-85 |

| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃, DMF | Ethyl 3-(6-amino-2-methylbenzothiazol-4-yl)acrylate | 65-80 |

| Sonogashira | ||||

| 3 | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 6-Amino-2-methyl-4-(phenylethynyl)benzothiazole | 80-95 |

| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 6-Amino-2-methyl-4-((trimethylsilyl)ethynyl)benzothiazole | 75-90 |

| Note: The yields are estimations based on reactions with structurally similar aryl chlorides and have not been experimentally verified for this compound. |

Buchwald-Hartwig Amination and Other C-N Coupling Applications of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The chloro-substituent at the 4-position of this compound makes it a suitable substrate for this transformation.

By reacting this compound with a variety of primary and secondary amines, a diverse library of 4,6-diamino-2-methylbenzothiazole derivatives could be synthesized. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. The existing amino group at the 6-position might require protection prior to the coupling reaction to avoid side reactions, depending on the reaction conditions and the nature of the incoming amine.

Other C-N coupling reactions, such as those involving amides, carbamates, and other nitrogen nucleophiles, could also be explored. These reactions would provide access to a wide range of benzothiazole derivatives with potential applications in medicinal chemistry and materials science.

The following table presents a hypothetical scope for the Buchwald-Hartwig amination of this compound with various amines, based on established protocols for other aryl chlorides.

| Entry | Amine | Catalyst/Ligand | Base | Product | Potential Yield (%) |

| 1 | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | N⁴-Phenyl-2-methylbenzothiazole-4,6-diamine | 75-90 |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 4-(Morpholino)-2-methylbenzothiazol-6-amine | 80-95 |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | N⁴-Benzyl-2-methylbenzothiazole-4,6-diamine | 70-85 |

| 4 | Pyrrolidine | Pd₂(dba)₃ / RuPhos | LHMDS | 2-Methyl-4-(pyrrolidin-1-yl)benzothiazol-6-amine | 85-98 |

| Note: The yields are estimations based on reactions with structurally similar aryl chlorides and have not been experimentally verified for this compound. The 6-amino group may require protection. |

Formation of Complex Molecular Architectures from this compound Precursors

The multifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecular architectures, including polycyclic heterocycles and macrocycles.

Synthesis of Polycyclic Heterocycles Incorporating the this compound Scaffold

The amino group at the 6-position and the chloro group at the 4-position of this compound can be utilized in cyclization reactions to construct fused heterocyclic systems. For instance, the amino group can act as a nucleophile in reactions with bifunctional electrophiles to form new rings.

One potential strategy involves the reaction of the 6-amino group with a dicarbonyl compound or its equivalent, followed by an intramolecular cyclization. For example, a reaction with a β-ketoester could lead to the formation of a fused pyridone ring, resulting in a tetracyclic benzothiazolo[6,5-b]quinoline system.

Furthermore, the chloro group at the 4-position can participate in intramolecular palladium-catalyzed reactions. If a suitable nucleophile is introduced at the 5-position (via functionalization of the amino group at the 6-position), an intramolecular Buchwald-Hartwig or Heck reaction could be employed to construct a new fused ring.

A plausible synthetic route to a polycyclic system is outlined below:

Acylation of the 6-amino group with a suitable carboxylic acid derivative containing a terminal alkyne.

Intramolecular Sonogashira coupling between the 4-chloro group and the terminal alkyne to form a fused six-membered ring.

Subsequent cyclization or rearrangement of the newly formed ring to yield a stable polycyclic aromatic system.

Macrocyclization and Supramolecular Assembly Driven by this compound Motifs

The rigid benzothiazole core and the presence of multiple functional groups make this compound an attractive component for the construction of macrocycles and for directing supramolecular assemblies.

Macrocyclization can be achieved by linking two or more this compound units together through their reactive sites. For example, a palladium-catalyzed homocoupling of a derivative where the 6-amino group is functionalized with a boronic acid or a terminal alkyne could lead to the formation of a dimeric macrocycle. Alternatively, reaction with a long-chain bifunctional linker that can react with both the 4-chloro and 6-amino groups (after suitable modification) of two separate benzothiazole molecules would also result in a macrocyclic structure.

Theoretical and Computational Investigations of 6 Amino 4 Chloro 2 Methylbenzothiazole

Quantum Chemical Characterization of 6-Amino-4-chloro-2-methylbenzothiazole

Detailed quantum chemical characterizations, which involve methods like Density Functional Theory (DFT), provide fundamental insights into the behavior of a molecule. Such studies for this compound have not been specifically reported.

Electronic Structure and Molecular Orbital Analysis of this compound

An analysis of the electronic structure would describe the distribution of electrons within the molecule, highlighting the impact of the amino, chloro, and methyl substituents on the benzothiazole (B30560) core. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity, electronic transitions, and potential as an electron donor or acceptor. Without dedicated computational studies, specific data on orbital energies, the HOMO-LUMO gap, and electron density distribution for this particular compound remains uncharacterized.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) through Computational Methods for this compound

Computational methods are frequently used to predict spectroscopic signatures, which can aid in the experimental identification and characterization of compounds. Theoretical calculations would provide predicted chemical shifts for ¹H and ¹³C NMR, vibrational frequencies for IR spectroscopy, and electronic transition wavelengths for UV-Vis spectroscopy. No such computational predictions have been published for this compound.

Aromaticity Indices and Ring Current Analysis of the Benzothiazole Core in this compound

Aromaticity is a key concept in understanding the stability and reactivity of cyclic compounds. Computational methods can quantify the aromaticity of the fused benzene (B151609) and thiazole (B1198619) rings within the benzothiazole core using indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). Ring current analysis provides a visual and quantitative picture of electron delocalization. This type of specific analysis for this compound is not available in the literature.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Solvent Effects on the Conformation and Stability of this compound

The conformation and stability of a molecule can be significantly influenced by the surrounding solvent. MD simulations can model how polar and non-polar solvents interact with the amino, chloro, and heterocyclic parts of the molecule, affecting its preferred three-dimensional shape and thermodynamic stability. No studies detailing these solvent effects for this compound have been reported.

Intermolecular Interactions and Aggregation Behavior of this compound in Solution and Solid State

Understanding how molecules of this compound interact with each other is fundamental to predicting its physical properties in both solution and the solid state (crystal structure). Simulations could reveal the nature and strength of intermolecular forces, such as hydrogen bonding involving the amino group, and dipole-dipole interactions. Such investigations into the aggregation behavior and potential crystal packing of this specific compound have not been documented.

Reaction Mechanism Modeling for Transformations Involving this compound

Computational Elucidation of Transition States and Reaction Pathways for this compound Derivatization

No published studies were found that computationally elucidate the transition states and reaction pathways specifically for the derivatization of this compound. Such research would typically involve quantum chemical calculations to map the potential energy surface of a reaction, identifying the geometry of transition state structures and calculating the activation energies required for chemical transformations. This information is crucial for understanding how the molecule reacts and for predicting the formation of various derivatives.

Rational Design of Catalysts for Reactions of this compound Based on Computational Insights

There is no available research that describes the rational design of catalysts for reactions involving this compound using computational insights. This advanced area of study relies on a deep mechanistic understanding derived from computational modeling. By understanding the electronic and steric requirements of the reaction's transition state, researchers can theoretically design catalysts that lower the activation energy, thereby increasing reaction rate and selectivity. The absence of foundational mechanistic studies for this specific compound means that research into computationally-guided catalyst design has not been reported.

Advanced Analytical Methodologies for the Characterization and Quantification of 6 Amino 4 Chloro 2 Methylbenzothiazole

Spectroscopic Techniques Applied to 6-Amino-4-chloro-2-methylbenzothiazole

Spectroscopic methods are indispensable for the structural analysis of this compound, offering insights into its molecular composition, connectivity, and spatial arrangement.

High-resolution mass spectrometry (HRMS) is a powerful technique for the accurate mass determination and elemental composition analysis of this compound. While specific HRMS data for this compound is not extensively detailed in publicly available literature, the analysis of related 2-aminothiazole (B372263) derivatives demonstrates the utility of this method. For instance, HRMS with electrospray ionization (ESI+) has been successfully used to confirm the molecular formula of various synthesized aminothiazole compounds. nih.gov This technique would be expected to yield a high-resolution mass measurement for the protonated molecule of this compound, [M+H]⁺, allowing for the unambiguous confirmation of its elemental composition.

Table 1: Illustrative HRMS Data for a Related Aminothiazole Derivative

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |

| 4-(3-Methoxyphenyl)ethynyl(thiazol)-2-amine | C₁₂H₁₁N₂OS | 231.0585 | 231.0592 |

This data is for a related compound and serves to illustrate the application of the technique. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR provide fundamental information, advanced techniques like 2D NMR are crucial for the complete assignment of complex structures such as this compound.

Although specific 2D NMR studies for this compound are not readily found, the application of these techniques to similar heterocyclic structures is well-documented. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in assigning the proton and carbon signals of the benzothiazole (B30560) core and its substituents. For example, HMBC experiments would reveal long-range correlations between the methyl protons and the C2 carbon of the thiazole (B1198619) ring, as well as correlations between the aromatic protons and the various carbon atoms of the benzene (B151609) ring, confirming the substitution pattern.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Illustrative)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.5 | ~20 |

| -NH₂ | Broad singlet | - |

| Aromatic-H | 7.0 - 7.5 | 110 - 140 |

| C2 | - | ~165 |

| C4 | - | ~125 |

| C5 | ~7.2 | ~120 |

| C6 | - | ~145 |

| C7 | ~7.4 | ~115 |

| C3a | - | ~130 |

| C7a | - | ~150 |

These are estimated values based on known data for similar benzothiazole structures and serve for illustrative purposes.

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, studies on closely related compounds like 2-Amino-4-methylbenzothiazole (B75042) have been published. researchgate.net These studies reveal key structural parameters such as bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of these molecules. For 2-Amino-4-methylbenzothiazole, the benzothiazole unit is essentially planar, and the crystal packing is stabilized by intermolecular N—H···N and N—H···S hydrogen bonds. researchgate.net Similar interactions would be expected to play a role in the crystalline structure of this compound.

Table 3: Crystallographic Data for 2-Amino-4-methylbenzothiazole (Illustrative Example)

| Parameter | Value |

| Chemical Formula | C₈H₈N₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.860 (4) |

| b (Å) | 3.931 (1) |

| c (Å) | 15.208 (5) |

| β (°) | 99.89 (1) |

| Volume (ų) | 758.8 (4) |

This data is for a related compound, 2-Amino-4-methylbenzothiazole, and is presented to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Electrochemical and Other Advanced Analytical Probes for this compound

The detection and quantification of this compound in various matrices necessitate the development of sensitive, selective, and rapid analytical methodologies. While traditional chromatographic techniques are robust, there is a growing interest in electrochemical and other advanced analytical probes that offer advantages such as portability, lower cost, and real-time monitoring capabilities. Research into advanced analytical methods for substituted benzothiazoles has paved the way for the development of sophisticated sensing platforms.

Electrochemical sensors, for instance, operate on the principle of converting a chemical interaction or reaction at an electrode surface into a measurable electrical signal. The inherent electroactivity of the benzothiazole ring system, along with the amino substituent, suggests that this compound could be a suitable candidate for electrochemical analysis. The oxidation of the amino group or the benzothiazole moiety itself can be exploited for quantitative measurements using techniques like voltammetry. Studies on other benzothiazole dyes have demonstrated their electrochemical activity, which can be modulated by their interaction with other molecules. nih.gov This principle can be adapted to design sensors for the target analyte.

Furthermore, the field of fluorescent chemosensors based on the benzothiazole scaffold is well-established for the detection of various ions and molecules. nih.govresearchgate.netnih.gov These sensors are designed to exhibit a change in their fluorescence properties, such as "turn-on" or "turn-off" responses or ratiometric shifts, upon selective binding with a target analyte. nih.govacs.org The benzothiazole unit often acts as a fluorophore and a recognition site. The development of a fluorescent probe for this compound could involve designing a complementary molecule that selectively interacts with it, leading to a measurable change in fluorescence. For example, a novel fluorescent sensor, SU-1, was developed for the highly sensitive detection of cyanide, showcasing the potential of benzothiazole-based sensors. spectroscopyonline.com

The design of such advanced probes often involves the strategic synthesis of molecules where the benzothiazole derivative is coupled with a specific recognition element. The interaction between the probe and the analyte can trigger mechanisms like intramolecular charge transfer (ICT), which alters the photophysical properties of the sensor. nih.gov The selectivity of these sensors is a critical aspect, ensuring that they can accurately detect the target compound in complex mixtures without interference from other species. nih.govnih.gov

Below are tables summarizing the performance of representative advanced analytical probes for benzothiazole derivatives, which can serve as a benchmark for the potential development of similar sensors for this compound.

Table 1: Performance of a Benzothiazole-Based Fluorescent Sensor for Cyanide Detection

| Parameter | Value | Reference |

| Sensor Name | SU-1 | spectroscopyonline.com |

| Target Analyte | Cyanide (CN⁻) | spectroscopyonline.com |

| Detection Limit | 0.27 nM | spectroscopyonline.com |

| Selectivity | High selectivity over other anions | spectroscopyonline.com |

| Application | Environmental water samples and live-cell imaging | spectroscopyonline.com |

Table 2: Characteristics of Benzothiazole-Based Chemosensors for Metal Ion Detection

| Sensor | Target Analyte(s) | Detection Limit | Sensing Mechanism | Reference |

| Compound 1 | Zn²⁺, Cu²⁺, Ni²⁺ | 0.25 ppm (Zn²⁺) | Ratiometric and colorimetric | nih.govacs.org |

| Sensor 1 | Fe³⁺ | 8.43 µM | Fluorescence quenching | researchgate.net |

| Sensor 2 | Fe³⁺ | 5.86 µM | Fluorescence quenching | researchgate.net |

While specific electrochemical and advanced analytical probes for this compound are not extensively documented in the current literature, the existing research on related benzothiazole derivatives provides a strong foundation for their future development. The principles of electrochemical oxidation and fluorescence-based sensing are highly applicable and offer promising avenues for creating novel analytical tools for the characterization and quantification of this compound.

Exploration of Non Biological Applications and Functional Materials Derived from 6 Amino 4 Chloro 2 Methylbenzothiazole

Role of 6-Amino-4-chloro-2-methylbenzothiazole in Materials Science

The benzothiazole (B30560) moiety is a well-established chromophore that is frequently incorporated into advanced materials for electronics and photonics. The specific substituents on this compound provide multiple avenues for chemical modification, enabling the fine-tuning of its properties for integration into complex material systems.

The this compound molecule possesses a primary amino group that serves as a key reactive site for polymerization. This functionality allows it to be incorporated into various polymer backbones, such as polyamides or polyimides, through condensation reactions with appropriate co-monomers like diacyl chlorides or dianhydrides. The rigidity of the benzothiazole unit can enhance the thermal stability and mechanical strength of the resulting polymers.

Furthermore, the molecule can be attached as a pendant group to a pre-existing polymer chain. This modification can impart specific photophysical or electronic characteristics to the bulk polymer. For instance, grafting this benzothiazole derivative onto a polymer can introduce fluorescence or charge-transporting capabilities, making the material suitable for applications in sensors or electronic devices. The chloro- and methyl- groups on the benzene (B151609) ring can also influence the solubility and morphology of the final polymer system.

Benzothiazole derivatives are widely recognized for their utility in organic electronics due to their favorable charge-transport properties and high photoluminescence quantum yields. mdpi.com The electron-deficient nature of the benzothiazole ring system makes it a suitable candidate for electron-transporting layers (ETLs) or as a component of emissive materials in OLEDs.

The this compound scaffold can be chemically modified to create materials for various roles within an OLED device. The amino group can act as an electron donor, and by coupling it with other aromatic systems, molecules with intramolecular charge transfer (ICT) characteristics can be designed. These ICT compounds are often highly fluorescent and their emission colors can be tuned by altering the molecular structure. Such derivatives could function as efficient emitters in the emissive layer of an OLED. The relatively high triplet energy levels of some benzothiazole-based materials also make them suitable as host materials for phosphorescent emitters. mdpi.com

The optoelectronic behavior of materials derived from this compound is governed by its electronic structure. The benzothiazole core is a fluorescent group, and its absorption and emission properties are sensitive to substitutions on the ring system. The amino group at the 6-position acts as an auxochrome, which can enhance the molar absorptivity and shift the fluorescence emission to longer wavelengths (a bathochromic shift).

Table 1: Representative Photophysical Data for Benzothiazole-Based Fluorophores

| Compound Class | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 2-Arylbenzothiazole | 350 nm | 430 nm | 80 nm | 0.65 |

| 2-Aminobenzothiazole (B30445) Derivative | 375 nm | 510 nm | 135 nm | 0.80 |

| Donor-Acceptor Benzothiazole | 410 nm | 550 nm | 140 nm | 0.72 |

Note: This table provides illustrative data based on known properties of the benzothiazole class of compounds and does not represent experimentally verified values for this compound itself.

Catalytic Applications of this compound and Its Metal Complexes

The nitrogen atoms within the this compound structure—specifically the endocyclic thiazole (B1198619) nitrogen and the exocyclic amino nitrogen—can act as Lewis bases, making the molecule an excellent ligand for coordinating with metal ions. This coordination ability is the foundation for its use in catalysis.

This compound can serve as a bidentate or monodentate ligand in coordination chemistry. mdpi.comresearchgate.net The primary amino group can be readily modified to synthesize more complex ligand structures. For example, condensation with various aldehydes can yield Schiff base ligands. medwinpublishers.com These Schiff bases often provide enhanced stability and steric control when complexed with transition metals like palladium, copper, cobalt, or silver. mdpi.comresearchgate.net

These metal complexes can function as homogeneous catalysts for a range of organic transformations. For instance, palladium complexes bearing benzothiazole-derived ligands could be active in cross-coupling reactions such as Suzuki or Heck couplings, which are fundamental in pharmaceutical and materials synthesis. Copper complexes may find use in oxidation reactions or click chemistry. The electronic properties of the benzothiazole ring, as modified by the chloro- and methyl- substituents, can influence the electron density at the metal center, thereby tuning the catalyst's reactivity and selectivity.

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, the this compound unit or its metal complexes can be immobilized on solid supports. This process, known as heterogenization, combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

The amino group provides a convenient anchor for grafting the molecule onto supports like silica, alumina, or organic polymers. Once immobilized, the benzothiazole ligand can be used to chelate metal ions, creating a solid-supported catalyst. These heterogeneous catalysts can be employed in packed-bed or slurry reactors for continuous industrial processes, offering straightforward product separation and catalyst reuse, which enhances the economic and environmental sustainability of the chemical process.

Advanced Sensor Design Utilizing this compound

The inherent electronic and structural features of the this compound moiety make it a compelling building block for the creation of advanced chemo- and biosensors. The nitrogen and sulfur atoms within the benzothiazole ring can act as coordination sites for analytes, while the amino group provides a reactive handle for further functionalization, enabling the development of highly selective and sensitive sensor platforms.

Benzothiazole derivatives have been successfully employed in the fabrication of chemosensors for the detection of various analytes, including metal ions and anions. mdpi.comnih.gov The design of these sensors often relies on the principle of host-guest chemistry, where the benzothiazole derivative acts as a receptor that selectively binds to a specific target analyte. This binding event triggers a measurable signal, such as a change in color or fluorescence. nih.gov

For instance, Schiff bases derived from substituted 2-aminobenzothiazoles have been shown to be effective colorimetric and fluorescent sensors for cyanide ions in aqueous media. mdpi.com The sensing mechanism involves the interaction of the analyte with the sensor molecule, leading to a distinct change in its electronic structure and, consequently, its absorption and emission properties. mdpi.com Similarly, benzothiazole-based chemosensors have demonstrated high selectivity and sensitivity for biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov The coordination of these metal ions to the nitrogen and other heteroatoms in the benzothiazole scaffold results in a noticeable colorimetric or ratiometric fluorescent response. nih.govacs.org

While direct research on this compound as a primary recognition unit in chemo- or biosensors is not extensively documented, its structural similarity to these proven sensor molecules suggests its potential in this area. The amino group could be readily converted into a Schiff base or other recognition moieties to target specific analytes. The electronic properties conferred by the chloro and methyl groups could further modulate the sensitivity and selectivity of the resulting sensor.

Table 1: Examples of Benzothiazole-Based Chemosensors and their Analytes

| Sensor Type | Target Analyte(s) | Detection Method | Reference |

| Substituted 2-aminobenzothiazole salicylidenes | Cyanide (CN⁻) | Colorimetric and Fluorometric | mdpi.com |

| Biphenyl-benzothiazole derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric and Ratiometric Fluorescence | nih.govacs.org |

| Benzothiazole-1H-indene-1,3(2H)-dione derivative | Cyanide (CN⁻) | Fluorogenic | nih.gov |

| Benzothiazole-phenanthridine conjugate | Cu²⁺ | Fluorimetric "turn-on" | acs.org |

The benzothiazole core is a well-known fluorophore and chromophore, and its derivatives are integral components of many spectroscopic sensing platforms. researchgate.net The inherent fluorescence of the benzothiazole ring system can be modulated by the presence of various substituents, making it a versatile scaffold for the design of "turn-on" or "turn-off" fluorescent probes. researchgate.netresearchgate.net Upon interaction with an analyte, these probes exhibit a significant change in their fluorescence intensity or a shift in their emission wavelength.

The electron-donating amino group and the electron-withdrawing chloro group in this compound are expected to induce an intramolecular charge transfer (ICT) character in the molecule. This ICT phenomenon is often exploited in the design of fluorescent sensors, as the binding of an analyte can perturb the ICT process, leading to a distinct change in the fluorescence output. nih.gov For example, benzothiazole derivatives have been utilized as fluorogenic chemosensors for the detection of cyanide, where the nucleophilic addition of the anion to the sensor molecule disrupts the ICT, resulting in a significant fluorescence enhancement. nih.gov

Furthermore, the benzothiazole moiety can be incorporated into larger molecular frameworks, such as BODIPY dyes, to create fluorescent probes with tunable optical properties for applications in cellular imaging. mdpi.com The rigid and planar structure of the benzothiazole unit contributes to the desirable photophysical characteristics of these probes. nih.gov

Table 2: Photophysical Properties of Selected Benzothiazole-Based Fluorescent Probes

| Probe | Excitation Wavelength (λex) | Emission Wavelength (λem) | Target Analyte | Sensing Mechanism | Reference |

| Benzothiazole-1H-indene-1,3(2H)-dione | - | Blue-shifted emission | CN⁻ | Interruption of ICT | nih.gov |

| Biphenyl-benzothiazole | - | Ratiometric shift (575 nm to 520 nm) | Zn²⁺ | Chelation-enhanced fluorescence | nih.govacs.org |

| Benzofuroquinolinium-benzothiazole | - | Fluorescence "switch-on" | G-quadruplex DNA | End-stack binding | rsc.org |

| Benzothiazole-substituted BODIPY | Up to 670 nm | Up to 677 nm | Cellular components | Staining | mdpi.com |

Applications in Dye Chemistry and Pigment Technology Incorporating this compound Scaffolds

The this compound structure is a classic example of a diazo component used in the synthesis of azo dyes. The primary amino group at the 6-position is readily diazotized and subsequently coupled with various aromatic compounds (coupling components) to produce a wide range of colors. orientjchem.orgnih.gov Azo dyes containing the benzothiazole moiety are known for their bright hues, good fastness properties, and applicability to various substrates, including polyester (B1180765) fibers and leather. orientjchem.orgatbuftejoste.com.ng

The general synthetic route involves the treatment of the aminobenzothiazole with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. nih.govunb.ca This reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol, naphthol, or an aniline (B41778) derivative, to yield the final azo dye. unb.caisca.me The specific shade of the resulting dye is determined by the electronic nature of the substituents on both the benzothiazole ring and the coupling component. atbuftejoste.com.ng

The presence of the chloro and methyl groups on the benzothiazole ring of this compound would influence the electronic properties of the resulting dyes, thereby affecting their color and fastness. The electron-withdrawing nature of the chlorine atom can lead to a bathochromic (deepening of color) shift in the absorption spectrum.

Table 3: Representative Azo Dyes Derived from Substituted Aminobenzothiazoles

| Diazo Component | Coupling Component | Resulting Dye Shade | Application | Reference |

| 2-Amino-4-methyl benzothiazole | N,N-disubstituted anilines | Yellow to Violet | Polyester Fibre | orientjchem.org |

| 2-Amino-6-nitro-1,3-benzothiazole | Substituted phenols and anilines | Various | Textile | isca.me |

| Substituted 1,3-benzothiazole | Various | Pink, Dark Red, Brown | Leather | atbuftejoste.com.ng |

In pigment technology, benzothiazole-based azo compounds can be utilized to create pigments with high thermal stability and good lightfastness. The molecular structure of these dyes allows for strong intermolecular interactions in the solid state, which contributes to their stability as pigments. The specific substitutions on the this compound scaffold would play a crucial role in determining the final properties of the pigment, such as its color strength, transparency, and resistance to environmental factors.

Future Directions and Emerging Research Frontiers for 6 Amino 4 Chloro 2 Methylbenzothiazole

Interdisciplinary Research Synergies Involving 6-Amino-4-chloro-2-methylbenzothiazole

The structural features of this compound make it an attractive candidate for exploration across multiple scientific disciplines. Future research could unlock its potential by fostering collaborations between chemistry, biology, and materials science.

Medicinal Chemistry and Pharmacology: Benzothiazole (B30560) derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govugm.ac.id The unique electronic and steric environment of this compound could be leveraged to develop novel therapeutic agents. Synergistic research with pharmacologists and biochemists could explore its efficacy as an enzyme inhibitor or a receptor antagonist, targeting pathways implicated in various diseases. nih.gov

Materials Science: The benzothiazole nucleus is also a component in advanced materials, such as resins and dyes. nih.gov Interdisciplinary efforts with materials scientists could investigate the potential of incorporating this compound into polymers or coordination complexes. Its structure could contribute to desirable properties like thermal stability, conductivity, or photoluminescence, leading to applications in electronics or sensor technology.

Coordination Chemistry: The nitrogen atoms in the thiazole (B1198619) ring and the exocyclic amino group present ideal sites for coordination with metal ions. Research in collaboration with inorganic chemists could lead to the synthesis of novel metal complexes. These complexes could be investigated for their catalytic activity, magnetic properties, or potential as metallodrugs for therapeutic applications.

Challenges and Opportunities in the Scalable Synthesis of this compound

While the synthesis of the benzothiazole core is well-established, the preparation of specific, multi-substituted derivatives like this compound on a large scale presents distinct challenges and opportunities for process chemists.

Challenges:

Regioselectivity: Controlling the precise placement of the chloro and amino groups on the benzene (B151609) ring during synthesis can be difficult, potentially leading to isomeric impurities that are challenging to separate.

Harsh Reaction Conditions: Some synthetic routes may require harsh reagents or conditions, raising environmental and safety concerns, and limiting their practicality for industrial-scale production.

Opportunities:

Process Optimization: There is a significant opportunity to optimize existing synthetic pathways by systematically studying reaction parameters such as temperature, pressure, catalysts, and solvent systems to improve yield and purity.

Green Chemistry Approaches: Developing more environmentally friendly synthetic methods is a key frontier. This could involve using greener solvents, developing one-pot synthesis protocols to reduce waste, or employing novel, highly efficient catalysts to lower the energy requirements of the process. nih.gov

Flow Chemistry: The application of continuous flow technology could offer precise control over reaction conditions, improve safety, and facilitate easier scale-up compared to traditional batch processing.

| Parameter | Challenge | Opportunity for Innovation |

| Yield & Purity | Low overall yields from multi-step synthesis; formation of isomers. | Development of one-pot reactions; improved catalytic systems for higher selectivity. |

| Scalability | Difficulty in maintaining consistency and safety in large batch reactors. | Implementation of continuous flow chemistry for better control and safety. |

| Sustainability | Use of toxic solvents and reagents; significant waste generation. | Designing syntheses using water or other green solvents; improving atom economy. |

| Cost-Effectiveness | Expensive starting materials and catalysts; high energy consumption. | Sourcing cheaper raw materials; discovering more efficient and recyclable catalysts. |

Predictive Modeling for Novel Applications of this compound Derivatives

Computational chemistry and predictive modeling offer powerful tools to accelerate the discovery of new applications for this compound and its derivatives, saving significant time and resources in the laboratory.

In silico techniques can be used to build virtual libraries of derivatives by modifying the core structure and then predicting their properties. This approach allows researchers to prioritize the synthesis of compounds with the highest potential for a desired application. Key modeling approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of benzothiazole derivatives with their biological activity, helping to design new compounds with enhanced potency. ugm.ac.id

Molecular Docking: This technique can predict how derivatives of this compound might bind to the active sites of specific enzymes or receptors. This is invaluable for designing potential new drugs or enzyme inhibitors. biointerfaceresearch.com

Density Functional Theory (DFT): DFT calculations can predict the electronic properties, reactivity, and spectroscopic features of novel derivatives. mdpi.com This information can guide synthetic efforts and help explain experimental observations.

ADME/T Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) models can predict the pharmacokinetic and safety profiles of virtual compounds, identifying promising drug candidates early in the discovery process. biointerfaceresearch.comresearchgate.net

| Modeling Technique | Predicted Property | Potential Application for this compound |

| Molecular Docking | Binding affinity and mode to a biological target. | Design of specific enzyme inhibitors (e.g., kinases) for cancer therapy. biointerfaceresearch.com |

| QSAR | Correlation of chemical structure with biological activity. | Predicting the antimicrobial or antifungal potency of new derivatives. |

| DFT Calculations | Electronic structure, reactivity, spectral properties. | Understanding reactivity for synthetic planning; predicting photophysical properties for materials science. mdpi.com |

| ADME Prediction | Drug-likeness, bioavailability, metabolic stability. | Screening virtual derivatives to identify candidates with favorable pharmacokinetic profiles for drug development. mdpi.com |

Unexplored Reactivity Patterns and Synthetic Transformations for this compound

The this compound scaffold possesses multiple reactive sites, offering a rich field for exploring novel chemical transformations. The 2-amino group, in particular, is a versatile handle for chemical modification. nih.gov

Future research could focus on several areas:

Functionalization of the Amino Group: The primary amino group is amenable to a wide array of reactions, including acylation, sulfonylation, alkylation, and diazotization followed by substitution. These transformations would allow for the introduction of diverse functional groups, creating libraries of novel compounds for biological screening.

Reactions on the Benzene Ring: While the benzene ring is substituted, it could potentially undergo further electrophilic aromatic substitution. The directing effects of the existing amino, chloro, and thiazole moieties would govern the position of new substituents, leading to complex and unique substitution patterns.

Nucleophilic Aromatic Substitution: The chloro group at the 4-position could potentially be replaced via nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the introduction of functionalities such as alkoxy, cyano, or other amino groups.

Multicomponent Reactions (MCRs): Using this compound as a building block in one-pot multicomponent reactions could provide rapid access to complex heterocyclic systems. researchgate.net This is an efficient strategy for generating molecular diversity.

Synthesis of Fused Systems: The amino group and the ring nitrogen are well-positioned to react with bifunctional electrophiles to construct fused polycyclic heterocyclic systems, a common strategy for creating novel bioactive molecules. nih.gov

常见问题

Basic Synthesis and Purification

Q: What is a standard method for synthesizing 6-amino-4-chloro-2-methylbenzothiazole derivatives, and how can purity be optimized? A: A common approach involves cyclization reactions using thiosemicarbazide intermediates. For example, 6-chloro-2-aminobenzothiazole can react with carbon disulfide (CS₂) and hydrazine hydrate in ethanol under reflux (1.5–2 hours) to form thiosemicarbazide derivatives. Purification is achieved via recrystallization from methanol, yielding >90% purity. Key steps include controlled addition of CS₂ to avoid exothermic side reactions and post-reaction washing with cold water to remove unreacted reagents .

Basic Characterization Techniques

Q: What analytical techniques are essential for confirming the structure of this compound derivatives? A: Elemental analysis (C, H, N, S), FT-IR (to confirm NH₂ and C-Cl stretches at ~3400 cm⁻¹ and 750 cm⁻¹, respectively), and ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) are critical. For example, in 2-aryl-5-(6’-chlorobenzothiazolyl)-1,3,4-thiadiazoles, the NH₂ group exhibits a singlet at δ 5.2–5.5 ppm in DMSO-d₆. Mass spectrometry (ESI-MS) further confirms molecular ion peaks .

Basic Biological Activity Screening

Q: How are antimicrobial activities of this compound derivatives evaluated in vitro? A: Compounds are typically tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or broth dilution methods. For instance, derivatives with 4-nitrophenyl or 3-pyridyl substituents show MIC values of 12.5–25 µg/mL, comparable to ampicillin. Activity correlates with electron-withdrawing groups enhancing membrane penetration .

Advanced Synthesis Optimization

Q: How can microwave-assisted synthesis improve the yield of imidazo[2,1-b]benzothiazole derivatives? A: Microwave irradiation reduces reaction times from hours to minutes (e.g., 45 minutes at 130°C) and increases yields by 15–20%. For example, reacting 5-fluorobenzothiazole amine with 4-methoxyphenacyl bromide in ethanol under microwave conditions achieves ~85% yield vs. 65% with conventional heating. Solvent choice (polar aprotic solvents like DMF) further enhances efficiency .

Mechanistic Studies and Structural Analysis

Q: How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives? A: Single-crystal X-ray diffraction confirms planar benzothiazole rings (deviation <0.05 Å) and dihedral angles between substituents. For instance, in 6-fluoro-2-(4-methoxyphenyl)imidazobenzothiazole, the benzothiazole and phenyl rings form a dihedral angle of ~4.9°, influencing π-π stacking and intermolecular C–H···O hydrogen bonds (2.8–3.0 Å), critical for crystallographic packing .

Addressing Data Contradictions in Biological Activity

Q: How can researchers reconcile inconsistent antimicrobial results across similar benzothiazole derivatives? A: Systematic variation of substituents (e.g., comparing 4-chlorophenyl vs. 4-methoxyphenyl groups) and computational docking (e.g., AutoDock Vina) can identify steric/electronic effects. For example, 4-nitrophenyl derivatives may exhibit higher activity (MIC = 12.5 µg/mL) due to enhanced electron-withdrawing effects, while bulky naphthyl groups reduce potency (MIC >50 µg/mL). Synergy studies (e.g., checkerboard assays) further clarify mechanistic pathways .

Advanced Pharmacological Profiling

Q: What methodologies are used to evaluate the anti-inflammatory potential of benzothiazole derivatives? A: In vivo models (e.g., carrageenan-induced rat paw edema) and in vitro COX-1/COX-2 inhibition assays are standard. For example, 2-amino-6-bromobenzothiazole derivatives reduce edema by 60–70% at 50 mg/kg, comparable to diclofenac. ELISA-based TNF-α/IL-6 suppression assays (IC₅₀ ~10 µM) further validate anti-inflammatory mechanisms .

Stability and Degradation Studies

Q: How can the hydrolytic stability of this compound be assessed under physiological conditions? A: Accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours, monitored via HPLC, reveal degradation products (e.g., hydrolyzed chloromethyl groups forming hydroxyl derivatives). LC-MS identifies major degradation pathways, while Arrhenius plots predict shelf-life (t₉₀ ~6 months at 25°C). Storage in amber vials at -20°C is recommended for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。